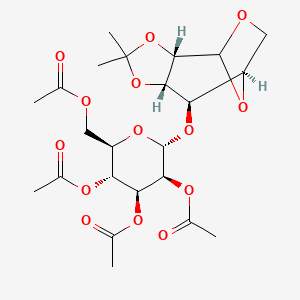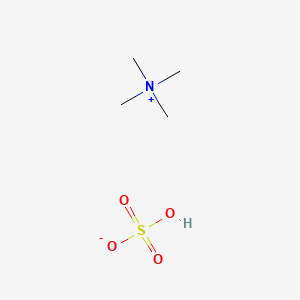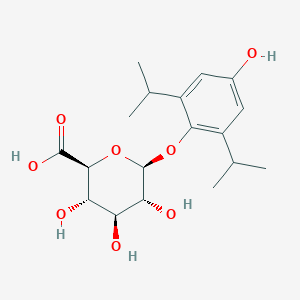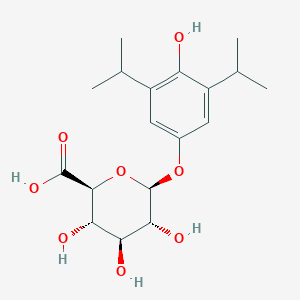![molecular formula C16H17ClNO6P B1140769 p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate CAS No. 594854-55-4](/img/structure/B1140769.png)
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has developed methods for synthesizing and characterizing phosphorus compounds, including derivatives similar to the specified compound. For instance, Macarie et al. (2004) synthesized p-Methoxybenzoyldialkylphosphonates through the Michaelis-Arbuzov reaction, using these compounds as photoinitiators for radicalic polymerization of acrylic monomers, demonstrating the versatility of phosphonate derivatives in material science applications (Macarie et al., 2004).
Antimicrobial and Antiviral Activities
Several studies have shown the antimicrobial and antiviral potential of phosphonate derivatives. Hocková et al. (2003) explored 5-substituted-2,4-diaminopyrimidine derivatives, highlighting their significant inhibition of retrovirus replication in cell culture, which points to their potential as antiviral agents (Hocková et al., 2003). Additionally, Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, indicating modest activity against certain bacteria and fungi, suggesting potential applications in addressing microbial resistance (Patel et al., 2011).
Mecanismo De Acción
Target of Action
It is structurally similar to methyl n-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate , which is related to glyburide . Glyburide is a known antidiabetic drug that works by binding to the sulfonylurea receptor (SUR1) on pancreatic beta cells, leading to insulin release .
Mode of Action
This causes depolarization, which triggers the opening of voltage-gated calcium channels and subsequent insulin release .
Biochemical Pathways
By stimulating insulin release, it would promote glucose uptake in muscle and adipose tissue and inhibit hepatic glucose production .
Result of Action
If it acts similarly to glyburide, it would lead to increased insulin levels, decreased blood glucose levels, and improved glycemic control .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves the reaction of 5-chloro-2-methoxybenzoic acid with ethylenediamine to form the corresponding amide. This amide is then reacted with benzene phosphonic acid chloride to yield the final product.", "Starting Materials": [ "5-chloro-2-methoxybenzoic acid", "ethylenediamine", "benzene phosphonic acid chloride" ], "Reaction": [ "Step 1: 5-chloro-2-methoxybenzoic acid is reacted with ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 2: The amide is then reacted with benzene phosphonic acid chloride in the presence of a base such as triethylamine to yield the final product, p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate." ] } | |
Número CAS |
594854-55-4 |
Fórmula molecular |
C16H17ClNO6P |
Peso molecular |
385.73 g/mol |
Nombre IUPAC |
[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H17ClNO6P/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24-25(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H2,20,21,22) |
Clave InChI |
RHSICLBXTJYWMY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)P(=O)([O-])[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)OP(=O)(O)O |
Sinónimos |
5-Chloro-2-methoxy-N-[2-[4-(phosphonooxy)phenyl]ethyl]benzamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
